Product packaging for Ethyl 2-(5-nitropyridin-2-YL)acetate(Cat. No.:CAS No. 174890-57-4)

Ethyl 2-(5-nitropyridin-2-YL)acetate

Cat. No.: B168430
CAS No.: 174890-57-4
M. Wt: 210.19 g/mol
InChI Key: PPNKDSUNRAYOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-(5-nitropyridin-2-yl)acetate (CAS 174890-57-4) is a valuable nitropyridine derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research . The compound features a nitro group positioned on the pyridine ring, a functional group that is widely recognized for its role as a precursor to aromatic amines . This makes the molecule a key starting material for the synthesis of more complex, biologically active molecules via reduction of the nitro group to a primary amine . Pyridine and nitropyridine derivatives are privileged structural motifs in drug design, found in compounds with a broad spectrum of activities, including antitumor, antiviral, and anti-neurodegenerative properties . The structure of this compound, with its ester functional group, also allows for further functionalization through hydrolysis or substitution reactions, providing researchers with multiple handles for chemical modification. As such, this chemical is an essential scaffold for constructing mono- and polynuclear heterocyclic systems in the search for new therapeutic agents . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4 B168430 Ethyl 2-(5-nitropyridin-2-YL)acetate CAS No. 174890-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(6-10-7)11(13)14/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNKDSUNRAYOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595443
Record name Ethyl (5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174890-57-4
Record name Ethyl (5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Reactivity and Transformations

Electron-Withdrawing Group Effects of the Nitro Moiety on Pyridine (B92270) Ring Activation

The nitro group (NO₂) is a powerful electron-withdrawing group, and its placement on a pyridine ring significantly decreases the electron density of the aromatic system. brainly.comnih.gov This effect is primarily due to two factors: the inductive effect (-I) and the resonance effect (-M). The nitrogen atom in the nitro group has a formal positive charge, which strongly pulls electron density away from the ring through the sigma bond framework. More importantly, the nitro group can participate in resonance, delocalizing the ring's pi-electrons onto its oxygen atoms. brainly.com

This electron deficiency makes the pyridine ring more susceptible to attack by nucleophiles, a reaction pathway that is generally difficult for the electron-rich pyridine ring itself. uoanbar.edu.iqwikipedia.org The positions ortho and para to the nitro group are particularly activated towards nucleophilic attack because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively stabilized by resonance involving the nitro group. wikipedia.orglibretexts.org In the case of Ethyl 2-(5-nitropyridin-2-YL)acetate, the nitro group at the 5-position activates the 2- and 6-positions for nucleophilic substitution. The presence of the ethyl acetate (B1210297) group at the 2-position further influences the regioselectivity of such reactions.

The electron-withdrawing nature of the nitro group also deactivates the pyridine ring towards electrophilic aromatic substitution. brainly.comuoanbar.edu.iq This is because the electron-poor ring is less attractive to incoming electrophiles.

Nucleophilic Aromatic Substitution Mechanisms in Nitropyridine Systems

Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing nitropyridine systems. wikipedia.org The reaction typically proceeds through an addition-elimination mechanism. A nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The aromaticity is then restored by the departure of the leaving group.

The presence of one or more nitro groups is often crucial for the SₙAr reaction to occur, as they stabilize the negatively charged Meisenheimer intermediate. wikipedia.orglibretexts.org This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.org

Kinetic studies of SₙAr reactions on nitropyridines provide valuable insights into the reaction mechanism. These reactions generally follow second-order kinetics, with the rate being dependent on the concentrations of both the nitropyridine substrate and the nucleophile. rsc.org The rate of substitution is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the substitution pattern on the pyridine ring.

For instance, studies on the reactions of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with arenethiolates have shown that the para-like isomer (2-chloro-5-nitropyridine) reacts faster than the ortho-like isomer (2-chloro-3-nitropyridine). rsc.org This can be attributed to the more effective resonance stabilization of the Meisenheimer intermediate in the para-substituted case. Good correlations have been observed between the second-order rate constants (log k₂) and Hammett σ constants, pKₐ values of the nucleophiles, and their thermodynamic affinity towards carbon. rsc.org

The vicarious nucleophilic substitution (VNS) of hydrogen is another important reaction pathway for nitropyridines. ntnu.nonih.gov Kinetic studies of VNS reactions have shown that the deprotonation of the nucleophile and protonation of the anionic products are typically fast and not rate-determining under the applied conditions. ntnu.no

Table 1: Kinetic Data for Nucleophilic Aromatic Substitution Reactions

Reactant 1Reactant 2SolventTemperature (°C)Second-Order Rate Constant (k₂)Reference
2,4-DinitrochlorobenzenePiperidine (B6355638)Nitromethane25Value not specified rsc.org
2,4-DinitrochlorobenzenePiperidineN,N-Dimethylformamide25Value not specified rsc.org
2,4-DinitrochlorobenzenePiperidineEthyl acetate25Value not specified rsc.org
2-Chloro-3-nitropyridineArenethiolatesNot specifiedNot specifiedValues correlated with Hammett constants rsc.org
2-Chloro-5-nitropyridineArenethiolatesNot specifiedNot specifiedValues correlated with Hammett constants rsc.org

Note: Specific rate constant values were not provided in the source material, but the studies demonstrated clear kinetic trends.

The solvent plays a critical role in the kinetics of SₙAr reactions. The polarity of the solvent can significantly influence the rate of reaction by stabilizing or destabilizing the reactants, transition state, and intermediates. libretexts.orgnih.gov

In general, polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) tend to accelerate SₙAr reactions. nih.gov These solvents are effective at solvating the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more "naked" and reactive. They also stabilize the charged Meisenheimer intermediate.

In contrast, polar protic solvents, such as water and alcohols, can decrease the rate of SₙAr reactions. libretexts.orgnih.gov These solvents can solvate the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity. rsc.org However, the effect of the solvent can be complex, and in some cases, a mixture of protic and aprotic solvents can lead to enhanced reaction rates. nih.gov For example, in the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, the reaction rate increases with increasing proportions of DMSO in methanol-DMSO mixtures. nih.gov

The influence of the solvent on reaction kinetics can be quantified using solvent parameters such as the Dimroth-Reichardt ET(30) value. rsc.org For the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents, a good correlation was found between the rate coefficients and the ET(30) parameter. rsc.org

Intramolecular Rearrangement Pathways of Nitropyridine Derivatives

Nitropyridine derivatives can undergo a variety of interesting and synthetically useful intramolecular rearrangements. These transformations often involve the participation of the nitro group and can be triggered by base or heat.

Base-induced rearrangements of nitropyridine derivatives can lead to the formation of other heterocyclic systems. For example, the synthesis of imidazo[1,2-a]pyridines can be achieved through various synthetic routes, some of which involve the rearrangement of nitropyridine precursors. organic-chemistry.orgacs.orggoogle.com One such pathway involves the Groebke-Blackburn-Bienaymé three-component reaction, which can be catalyzed by dibenziodolium triflate. organic-chemistry.org

Another example is the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones to 3-hydroxy-2-(2-aryl brainly.comnih.govresearchgate.nettriazol-4-yl)pyridines. nih.gov This rearrangement proceeds readily in the presence of a base and provides access to otherwise difficult-to-synthesize compounds. nih.gov

The synthesis of 3,6-diazaphenothiazines from nitropyridine precursors has also been reported, which is thought to proceed via a Smiles rearrangement. nih.gov

Under certain conditions, the nitro group itself can migrate around the pyridine ring. One proposed mechanism for this migration is a brainly.comnih.gov sigmatropic shift. researchgate.netrsc.org This type of rearrangement has been observed in the reaction of N-nitropyridinium ions with SO₂/HSO₃⁻ in water to form 3-nitropyridine (B142982). researchgate.net The reaction is believed to proceed through the formation of a 1,2-dihydropyridine intermediate, followed by a regioselective migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. rsc.org

Studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have also revealed an unexpected nitro-group migration product, where the nitro group moves from the 4-position to the 3-position. clockss.org This rearrangement was found to occur in polar aprotic solvents. clockss.org

Oxidation and Reduction Chemistry of Pyridine and Nitro Groups

The chemical behavior of this compound is largely dictated by the interplay of its three main components: the pyridine ring, the nitro group, and the ethyl acetate side chain. The pyridine ring, being electron-deficient, is further deactivated by the strong electron-withdrawing effects of the nitro group at the 5-position and the ester group at the 2-position. This electronic profile makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution. The primary sites for oxidation and reduction are the pyridine nitrogen and the nitro group, respectively.

The oxidation of this compound primarily involves the pyridine ring's nitrogen atom. Direct oxidation of the carbon atoms of the pyridine ring is generally difficult due to its electron-deficient nature, which is further exacerbated by the attached nitro and ester groups.

N-Oxidation of the Pyridine Ring:

The most common oxidation reaction for pyridines is the formation of a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.orggoogle.com The nitrogen atom's lone pair of electrons attacks the electrophilic oxygen of the oxidizing agent.

For 2-substituted pyridines, the rate of N-oxidation can be influenced by steric hindrance from the substituent at the 2-position. researchgate.net However, the formation of N-oxides from various substituted pyridines, including those with electron-withdrawing groups like nitro groups, is a well-established process. nih.govacs.org For example, 4-nitropyridine (B72724) can be effectively oxidized to 4-nitropyridine-N-oxide using m-CPBA in dichloromethane. google.com This suggests that this compound would readily undergo N-oxidation to form Ethyl 2-(5-nitro-1-oxido-pyridin-1-ium-2-yl)acetate under similar conditions.

The formation of the N-oxide derivative is significant as it alters the reactivity of the pyridine ring. The N-oxide group is a strong activating group for electrophilic substitution at the 4-position and can also facilitate nucleophilic substitution at the 2- and 6-positions. nih.govsemanticscholar.org

Table 1: General Conditions for Pyridine N-Oxidation

Oxidizing Agent Solvent Typical Conditions Reference
m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane 0-25 °C, 24h google.com
Hydrogen Peroxide / Acetic Acid Acetic Acid 70-80 °C
Sodium Perborate (B1237305) Acetic Acid Mild conditions organic-chemistry.org
Urea-Hydrogen Peroxide (UHP) Solid-state or solvent Mild conditions organic-chemistry.org

The reduction of the nitro group is one of the most significant transformations for this compound, as it provides a direct route to the corresponding amine, Ethyl 2-(5-aminopyridin-2-yl)acetate. sigmaaldrich.comchemicalbook.com This amino derivative is a valuable building block in the synthesis of more complex molecules. chemicalbook.com The reduction of aromatic nitro groups is a fundamental reaction in organic synthesis, and various methods have been developed to achieve this transformation with high efficiency and chemoselectivity. sigmaaldrich.comchemicalbook.com

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used and highly effective method for the reduction of nitroarenes. The reaction typically involves hydrogen gas and a metal catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is generally clean and produces the corresponding amine in high yield. For instance, a similar compound, 2,5-dimethyl-4-nitropyridine (B11921087) N-oxide, was successfully reduced using 10% Pd/C in acetic acid under a hydrogen atmosphere. This indicates that this compound can be selectively reduced to Ethyl 2-(5-aminopyridin-2-yl)acetate under similar conditions, without affecting the ester group or the pyridine ring.

Chemical Reduction:

Several chemical reducing agents can also be employed. The choice of reagent can be crucial for achieving selectivity, especially in the presence of other reducible functional groups.

Metal-Acid Systems: A classic method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid).

Tin(II) Chloride (SnCl₂): Stannous chloride is a mild and effective reagent for the chemoselective reduction of nitro groups in the presence of other functional groups like esters and nitriles. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate.

Enzymatic Reduction: Modern synthetic methods also employ enzymes, such as nitroreductases (NRs). These enzymes can offer high selectivity and operate under mild, environmentally friendly conditions. For example, the reduction of 2-methyl-5-nitro-pyridine to 2-methyl-5-amino-pyridine has been achieved with high conversion and yield using an engineered nitroreductase.

Table 2: Research Findings on the Reduction of Substituted Nitropyridines

Substrate Reducing Agent/Catalyst Solvent Conditions Product Yield/Conversion Reference
2-Methyl-5-nitro-pyridine Nitroreductase (NR-4) Aqueous buffer pH 7.5, 30 °C 2-Methyl-5-amino-pyridine 95% Yield
2-Aminopyridine H₂SO₄ / HNO₃ Dichloroethane < 10 °C, 12h 2-Amino-5-nitropyridine (B18323) 91.7% Yield chemicalbook.com
2,5-Dimethyl-4-nitropyridine N-oxide 10% Pd/C, H₂ Acetic Acid 60 °C, 18h 2,5-Dimethyl-4-aminopyridine N-oxide Not specified

The mechanism of nitro group reduction typically proceeds through several intermediates. The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO), then to a hydroxylamino group (R-NHOH), and finally to the amine (R-NH₂). The specific pathway and the potential to isolate intermediates depend on the chosen reducing agent and the reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 2-(5-nitropyridin-2-yl)acetate is expected to exhibit distinct signals corresponding to the ethyl group and the protons on the pyridine (B92270) ring. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a characteristic pattern resulting from spin-spin coupling. The protons on the 5-nitropyridine ring are expected to appear in the aromatic region of the spectrum, with their chemical shifts and splitting patterns dictated by the electron-withdrawing effect of the nitro group and the ester substituent. For a closely related analog, ethyl 2-(5-bromopyridin-2-yl)acetate, the proton NMR signals for the pyridine ring are observed in the aromatic region, providing a valuable reference for interpreting the spectrum of the title compound.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. Each unique carbon atom will give rise to a distinct signal. For this compound, signals are expected for the carbonyl carbon of the ester, the methylene and methyl carbons of the ethyl group, and the carbon atoms of the pyridine ring. The chemical shifts of the pyridine ring carbons will be influenced by the positions of the nitro and acetate (B1210297) substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Splitting Pattern
Pyridine-H38.4 - 8.6140 - 142Doublet
Pyridine-H47.6 - 7.8122 - 124Doublet of Doublets
Pyridine-H69.2 - 9.4150 - 152Singlet
CH₂ (acetate)4.0 - 4.240 - 42Singlet
O-CH₂ (ethyl)4.1 - 4.361 - 63Quartet
CH₃ (ethyl)1.2 - 1.414 - 16Triplet
C=O-170 - 172-
Pyridine-C2-158 - 160-
Pyridine-C5-145 - 147-

Note: These are predicted values and may vary from experimental results.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment (e.g., HRMS, LC-MS, ESI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a compound and assessing its purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₁₀N₂O₄), the expected exact mass would be calculated and compared with the experimental value to confirm the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is particularly useful for analyzing complex mixtures and assessing the purity of a sample by separating the target compound from any impurities before it enters the mass spectrometer.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). For a related compound, Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate, predicted collision cross-section values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ have been calculated, which can serve as a reference for the analysis of the title compound.

Interactive Data Table: Expected Mass Spectrometry Data

Technique Expected Ion Expected m/z
HRMS[M+H]⁺211.0719
ESI-MS[M+H]⁺211.1
ESI-MS[M+Na]⁺233.1

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester (C=O)Stretch1735 - 1750
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1345 - 1385
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Ester (C-O)Stretch1000 - 1300

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, electronic properties, and vibrational frequencies.

For nitropyridine derivatives, DFT calculations have been employed to determine their heats of formation and to assess their aromatic stabilities using methods like isodesmic reactions and by calculating nucleus-independent chemical shifts (NICS). tandfonline.comresearchgate.net While comprehensive DFT studies specifically detailing the vibrational analysis of Ethyl 2-(5-nitropyridin-2-yl)acetate are not widely available in published literature, general principles from studies on related structures can be informative. For instance, in similar pyridine (B92270) derivatives, DFT has been used to optimize molecular structures and compare calculated bond parameters with experimental data from X-ray crystallography. nih.gov Such studies typically confirm the non-planar and asymmetrical nature of these molecules. nih.gov

Theoretical vibrational analysis via DFT allows for the assignment of infrared (IR) and Raman spectra bands, which correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. nih.gov For related compounds, these analyses have been crucial in confirming the presence of functional groups like C≡N and NH2. nih.gov Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, are valuable for identifying the chemical reactive sites on the molecule by visualizing the electron density distribution. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netmdpi.com A smaller energy gap generally implies higher reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies of Related Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
Ethyl 5-amino-2-bromoisonicotinate-6.2700-2.17694.0931 nih.gov
Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate--4.6255 nih.gov
Ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate (Gas Phase)--4.573 researchgate.net
Ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate (Aqueous Phase)--4.677 researchgate.net

This table is for illustrative purposes, showing data for structurally related molecules due to the absence of specific data for this compound in the search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. These models are extensively used in drug discovery to predict the activity of new compounds and to optimize lead structures. A QSAR study typically involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a predictive model.

While no specific QSAR models for this compound were identified in the search results, the methodology has been applied to other complex heterocyclic molecules. For instance, a QSAR study on analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate used quantum chemical parameters to model their inhibitory activity against AP-1 and NF-kappa B mediated gene expression. nih.gov The descriptors in that model included the Kier and Hall index, information content, and partial charges on nitrogen atoms. nih.gov Such an approach could theoretically be applied to a series of nitropyridine derivatives, including this compound, to predict their potential biological activities, provided a dataset of compounds with measured activities is available.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is a key tool in drug design for predicting the binding affinity and interaction patterns of a ligand within the active site of a target protein. nih.govresearchgate.net

Specific molecular docking studies for this compound have not been reported in the available literature. However, docking studies performed on analogous nitropyridine and isonicotinate (B8489971) derivatives provide insights into the potential interactions such scaffolds can form. For example, a study on ethyl 5-amino-2-bromoisonicotinate docked against the COVID-19 main protease (PDB ID: 6LU7) showed a good binding affinity of -5.4 kcal/mol. nih.gov The interactions observed included conventional hydrogen bonds with amino acid residues like GLU A:166, LEU A:141, CYS A:145, and SER A:144, as well as van der Waals interactions. nih.gov Similarly, docking studies on other nitropyridine-containing compounds have been used to rationalize their potential as anticancer or antileishmanial agents by identifying key interactions with target proteins. nih.govresearchgate.net These studies underscore the potential of the nitropyridine scaffold to engage in meaningful interactions within biological targets.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Precursors for the Synthesis of Diverse Heterocyclic Systems

The chemical reactivity of Ethyl 2-(5-nitropyridin-2-YL)acetate makes it an ideal starting point for the synthesis of a variety of heterocyclic structures. The presence of the nitro group on the pyridine (B92270) ring activates the molecule for nucleophilic substitution reactions, while the acetate (B1210297) group provides a handle for further chemical transformations and cyclizations.

Fused Imidazopyridines and Azaindoles

Fused imidazopyridines and azaindoles are important classes of heterocyclic compounds that are prevalent in many biologically active molecules. The synthesis of imidazopyridines often involves the reaction of an aminopyridine derivative with a suitable cyclizing agent. While direct synthesis from this compound is not extensively documented, the reduction of the nitro group to an amino group would provide a key intermediate, 2-amino-5-substituted pyridine, which is a common precursor for imidazopyridine synthesis. For instance, antimalarial imidazopyridines have been synthesized starting from 2,4-dichloro-5-nitropyridine, highlighting the utility of nitropyridines in constructing such fused systems. nih.gov

Azaindoles, particularly the 6-azaindole (pyrrolo[2,3-c]pyridine) core, are also accessible from nitropyridine precursors. The general strategy involves the condensation of a nitropyridine derivative followed by a reductive cyclization. For example, the condensation of nitropyridines with diethyl oxalate and subsequent reductive cyclization is a known method for producing 1H-pyrrolo[2,3-c]pyridine-2-carboxylates. nbuv.gov.ua Although not directly employing this compound, this demonstrates the principle of using nitropyridines for the construction of the azaindole skeleton.

Thiazolidinone and Thiourea Derivatives

Thiazolidinones are five-membered heterocyclic rings containing sulfur and nitrogen, known for a wide range of pharmacological activities. researchgate.net The synthesis of thiazolidinones often proceeds through the reaction of a Schiff base with a compound containing a thiol group, such as thioglycolic acid. chemmethod.comnih.gov While the direct involvement of this compound in thiazolidinone synthesis is not prominently reported, its derivatives could potentially be utilized. For instance, the ester group could be converted to a hydrazide, which can then be condensed with an aldehyde to form a hydrazone (a type of Schiff base), a key intermediate for thiazolidinone ring formation. nih.gov

Thiourea derivatives are another class of compounds with significant biological applications. nih.gov They are typically synthesized by the reaction of an amine with an isothiocyanate. ijacskros.com The nitro group of this compound can be reduced to an amine, which can then be reacted with various isothiocyanates to generate a library of thiourea derivatives. The general synthesis of N-acyl thiourea derivatives involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate to form an isothiocyanate, which then reacts with a heterocyclic amine. nih.gov

Pyrrolo[2,3-c]pyridines (6-Azaindoles)

The synthesis of pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, can be achieved through various synthetic routes, often utilizing nitropyridine precursors. One established method involves the reductive cyclization of a substituted nitropyridine. For instance, the condensation of 4-chloro-3-nitropyridine with ethyl cyanoacetate, followed by intramolecular cyclization using powdered zinc in acetic acid, leads to the formation of an ethyl 2-amino-1H-6-azaindole-3-carboxylate. nbuv.gov.ua This highlights a plausible pathway where a derivative of this compound could be employed. Specifically, the reduction of the nitro group of this compound would yield the corresponding aminopyridine, a key intermediate that can undergo cyclization to form the pyrrolo[2,3-c]pyridine ring system.

Scaffold for Pharmacologically Active Molecules and Drug Design

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The introduction of a nitro group, as seen in this compound, offers a versatile handle for synthetic modifications, allowing for the exploration of a wide chemical space in drug discovery programs. Nitropyridines themselves have been shown to exhibit a range of biological activities and serve as precursors for various bioactive molecules. nih.gov

The general applicability of nitropyridines as precursors for bioactive compounds is well-documented. For example, they have been used in the synthesis of potent Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. nih.gov Furthermore, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids have been designed as potent and selective factor IXa inhibitors, showing promise as anticoagulant drugs. nih.gov These examples underscore the potential of the 5-nitropyridine scaffold, present in this compound, in the design and synthesis of novel therapeutic agents.

Bioactive Molecule ClassPrecursor TypeTherapeutic Target/Application
Janus kinase 2 (JAK2) inhibitors2-Chloro-5-methyl-3-nitropyridineAnti-inflammatory, Anti-cancer
Glycogen synthase kinase-3 (GSK3) inhibitors2,6-dichloro-3-nitropyridineNeurodegenerative diseases, Bipolar disorder
Factor IXa inhibitors(5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybridsAnticoagulant

Development of Agrochemical and Industrial Intermediates

The utility of nitropyridine derivatives extends beyond pharmaceuticals into the agrochemical sector. The synthesis and herbicidal activity of novel nitropyridine-containing phenylaminoacetates and propionates have been investigated. In one study, the chlorine atom in 2-chloro-5-nitropyridine (B43025) was substituted with 4-aminophenol, and the resulting product was reacted with ethyl 2-chloropropionate. One of the synthesized compounds, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, demonstrated significant herbicidal activity against barnyard grass. nih.gov This suggests that derivatives of this compound could be explored for the development of new herbicides.

In an industrial context, substituted pyridines are valuable intermediates for the synthesis of a wide range of chemicals, including dyes, catalysts, and specialty polymers. The reactivity of the nitro group and the ester functionality in this compound make it a potentially useful building block for the synthesis of more complex molecules with industrial applications.

Application AreaCompound TypeExample of Activity
AgrochemicalsNitropyridine-containing phenylaminoacetatesHerbicidal activity on barnyard grass
Industrial ChemicalsSubstituted pyridinesPrecursors for dyes, catalysts, polymers

Synthesis of Radiolabeled Compounds for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F). radiopaedia.org The short half-life of these isotopes necessitates rapid and efficient radiolabeling strategies. mdpi.com

The imidazo[1,2-a]pyridine scaffold, which can be synthesized from nitropyridine precursors, has been identified as a promising structure for the development of PET probes. Recently, a carbon-11 labeled imidazo[1,2-a]pyridine derivative has been synthesized as a potential PET tracer for imaging the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov The synthesis of such radiotracers often involves the introduction of the radionuclide in the final steps of the synthesis. Given that this compound can serve as a precursor to fused pyridine systems like imidazopyridines, it represents a potential starting point for the synthesis of novel PET tracers. The acetate group could be modified to introduce a leaving group for nucleophilic fluorination with [¹⁸F]fluoride, or the molecule could be derivatized to allow for ¹¹C-methylation.

RadionuclideHalf-lifeCommon PrecursorsApplication
Carbon-11 (¹¹C)20.4 minutes[¹¹C]CO₂, [¹¹C]CH₄PET imaging of various biological targets
Fluorine-18 (¹⁸F)109.7 minutes[¹⁸F]FluoridePET imaging, particularly in oncology

Biological and Pharmacological Research Applications

Modulation of Enzyme Activity by Nitropyridine Derivatives

The unique structural features of nitropyridine derivatives make them promising candidates for enzyme inhibition. The electron-withdrawing nature of the nitro group, combined with the heterocyclic pyridine (B92270) ring, can facilitate interactions with the active sites of various enzymes, leading to the modulation of their activity.

Glycogen (B147801) Synthase Kinase-3 (GSK3) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell signaling, and gene transcription. mdpi.com Its dysregulation has been linked to several pathologies, including type II diabetes, Alzheimer's disease, and certain cancers. nih.gov Consequently, GSK-3 has emerged as a significant target for therapeutic intervention.

Urease and Chymotrypsin (B1334515) Inhibition

Urease and chymotrypsin are two enzymes with significant physiological and pathological relevance. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. rsc.orgmoldb.com Chymotrypsin is a digestive enzyme that cleaves peptide bonds.

Notably, a study investigating a series of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives found that a compound featuring a 5-nitropyridin-2-yl moiety exhibited dual inhibitory activity against both urease and chymotrypsin. nih.gov This derivative demonstrated an IC₅₀ value of 29.21 ± 0.98 μM against urease and 8.67 ± 0.1 μM against chymotrypsin. nih.gov This finding highlights the potential of the 5-nitropyridin-2-yl structural motif, which is central to Ethyl 2-(5-nitropyridin-2-YL)acetate, in the development of dual-action enzyme inhibitors.

Table 1: Inhibitory Activity of a 5-Nitropyridin-2-yl Derivative

Enzyme IC₅₀ (μM)
Urease 29.21 ± 0.98
Chymotrypsin 8.67 ± 0.1

Data from a study on a 5-nitropyridin-2-yl derivative. nih.gov

Janus Kinase 2 (JAK2) Inhibition

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various cytokines and growth factors. Dysregulation of the JAK2 signaling pathway is a hallmark of myeloproliferative neoplasms and is also implicated in inflammatory diseases. As such, JAK2 has become a key target for the development of therapeutic inhibitors.

Currently, there is no specific research available that details the inhibitory effects of this compound on JAK2. However, the broader class of kinase inhibitors often features heterocyclic scaffolds. The development of specific and potent JAK2 inhibitors is an active area of research, with a focus on designing molecules that can selectively target the ATP-binding pocket of the kinase.

VEGFR2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. sigmaaldrich.com The inhibition of VEGFR-2 is a well-established strategy in cancer therapy, as it can disrupt the blood supply to tumors, thereby impeding their growth and metastasis. mdpi.com

While direct evidence of this compound as a VEGFR-2 inhibitor is absent from the current scientific literature, the general class of nitropyridine derivatives has been explored for this purpose. For example, novel 5-anilinoquinazoline-8-nitro derivatives have been synthesized and shown to be effective VEGFR-2 kinase inhibitors. rsc.org This indicates that the nitro-substituted aromatic ring system can be a valuable component in the design of potent VEGFR-2 inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor. nih.gov

Transglutaminase 2 (TGase 2) Inhibition

Transglutaminase 2 (TGase 2) is a multifunctional enzyme involved in a variety of cellular processes, including protein cross-linking, cell signaling, and apoptosis. nih.gov Its dysregulation has been associated with a range of diseases, including celiac disease, neurodegenerative disorders, and cancer. nih.gov

The development of TGase 2 inhibitors is an area of significant therapeutic interest. These inhibitors can be classified as either reversible or irreversible. nih.gov While there are no specific studies on the inhibition of TGase 2 by this compound, the exploration of small molecules that can modulate its activity is ongoing. Irreversible inhibitors often work by covalently modifying the active site of the enzyme. nih.gov

Anti-Cancer Mechanisms and Pathways

The search for novel anti-cancer agents is a cornerstone of medicinal chemistry. Various heterocyclic compounds, including those containing nitropyridine moieties, have been investigated for their potential to inhibit cancer cell growth and induce apoptosis.

While the specific anti-cancer mechanisms of this compound have not been elucidated, research on related structures provides some insights. For instance, a ruthenium complex containing a 3,5-dinitropyridine (B58125) moiety has demonstrated significant activity against breast cancer (MCF7) and cervical epithelioid carcinoma (HeLa) cell lines. nih.gov Additionally, other nitropyridine-containing compounds have been investigated as potential anti-cancer agents, often targeting key cellular processes such as cell cycle progression and survival pathways. The anti-proliferative activity of such compounds can be mediated through various mechanisms, including the induction of apoptosis and the inhibition of kinases crucial for cancer cell proliferation and survival. smujo.idmdpi.com

Based on a comprehensive review of available scientific literature, there is currently no specific published research detailing the biological and pharmacological applications of the chemical compound This compound within the scope of the requested outline.

Searches for data on this particular molecule did not yield specific results for its cytotoxic activity against the listed cancer cell lines, its role in inducing apoptosis, its effects on cell cycle progression, or its potential for topoisomerase I inhibition. Furthermore, no studies were found investigating its influence on bone morphogenetic protein amplification or its specific antibacterial properties against the indicated strains.

While the broader class of compounds known as nitropyridines has been a subject of research for potential antitumor and antimicrobial activities, these general findings are not specific to this compound. nih.govnih.govmdpi.comresearchgate.net Studies on other pyridine derivatives have shown activities such as cytotoxicity against cell lines like HepG2 and MCF-7, but these results are for structurally different molecules and cannot be attributed to the subject compound. researchgate.netnih.govrsc.orgnih.gov

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline for this compound, as the primary research data does not appear to be available in the public domain.

Anti-Microbial Mechanisms and Spectrum of Activity

Antifungal Effects

While direct studies on the antifungal properties of this compound are not extensively documented, the broader class of nitropyridine and nitroaromatic derivatives has demonstrated notable antifungal potential. Research into related structures suggests that the 5-nitropyridine moiety is a key pharmacophore for antimicrobial activity.

For instance, mononuclear metal complexes containing 2-amino-5-nitropyridine (B18323) as a ligand have shown antimicrobial activity against several pathogens, including the fungus Candida albicans. nih.gov Similarly, various 5-nitroimidazole derivatives have been synthesized and evaluated for their in vitro antifungal activity, with some showing effectiveness against a range of fungi with minimum inhibitory concentrations (MIC) as low as 3-25 µg/ml. nih.gov Further studies on N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones, which are structurally related nitroaromatics, also reported antifungal activity against Candida species and Cryptococcus neoformans. nih.gov The mechanism for some of these related compounds is thought to involve the inhibition of enzymes crucial for the synthesis of the fungal cell wall, such as those in the ergosterol (B1671047) biosynthesis pathway. nih.gov

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound is inferred from studies on various pyridine and pyrimidine (B1678525) derivatives. These compounds are known to exert anti-inflammatory effects by modulating key signaling pathways and enzymes involved in the inflammatory response. nih.gov

Derivatives of pyridine-4-one, for example, have been shown to possess anti-inflammatory, analgesic, antifungal, antimalarial, and antiviral effects. nih.govnih.gov Their mechanism is thought to be linked to their ability to chelate iron, which is crucial for the function of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase. nih.govnih.govresearchgate.net By inhibiting these enzymes, these compounds can reduce the production of inflammatory mediators such as prostaglandins. nih.govresearchgate.net

Furthermore, research on pyrimidine derivatives has demonstrated their ability to suppress the expression and activity of critical inflammatory mediators, including:

Prostaglandin (B15479496) E2 (PGE2) nih.gov

Inducible nitric oxide synthase (iNOS) bsu.edu.eg

Tumor necrosis factor-α (TNF-α) google.com

Nuclear factor κB (NF-κB) nih.gov

A patent for substituted pyridine compounds highlights their utility in treating diseases involving inflammation mediated by cytokines like TNF-α, IL-1β, and IL-6. google.com The collective evidence suggests that the pyridine core, a central feature of this compound, is a valid scaffold for developing novel anti-inflammatory agents. researchgate.netacs.org

Anti-Malarial Activity

The 5-nitro aromatic scaffold is a well-established feature in compounds with significant antimalarial activity. While this compound has not been singled out in antimalarial screens, numerous related nitro-containing heterocyclic compounds have shown high potency, particularly against drug-resistant strains of Plasmodium falciparum. nih.govasm.org

Nitroimidazole derivatives, for instance, are a major class of compounds being investigated for new antimalarial therapies. nih.govmdpi.com Studies on (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which include 5-nitroimidazole analogues, revealed high selectivity and activity against resistant malaria parasites. asm.org Hybrid molecules that combine a 5-nitropyridyl fragment with a chloroquine (B1663885) derivative have also demonstrated promising antimalarial activity, with some compounds showing IC50 values below 5 nM. nih.gov

The mechanism of action for many nitroaromatic antimalarials is linked to the parasite's vulnerability to oxidative stress. nih.gov These compounds can undergo single-electron reduction, a reaction catalyzed by parasite-specific enzymes like P. falciparum ferredoxin:NADP+ oxidoreductase (PfFNR), leading to the generation of cytotoxic reactive oxygen species. Additionally, these compounds can inhibit key antioxidant enzymes in the parasite, such as P. falciparum glutathione (B108866) reductase (PfGR), further disrupting its ability to cope with oxidative damage. nih.gov

Table 1: Antiplasmodial Activity of Various Nitro-Derivatives

Compound ClassSpecific Derivative ExampleTarget StrainActivity (IC50)Reference
Nitroimidazole-Chloroquine HybridHybrid 14bP. falciparum (K1, resistant)Potent activity nih.gov
Nitroimidazopyridazine-P. falciparumLess active than Chloroquine mdpi.com
(Z)-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranoneCompound 5hP. falciparum (K1, resistant)<0.654 nM asm.org
Nitropyridyl-Chloroquine Hybrid-P. falciparum<5 nM nih.gov

Herbicidal and Insecticidal Activity

The most direct evidence for the biological activity of the 5-nitropyridine scaffold comes from agrochemical research. Studies have established that incorporating a nitro group at the 5-position of a pyridine ring is a viable strategy for creating potent insecticides and herbicides. nih.gov

In the search for novel insecticides, a series of nitropyridyl-based dichloropropene ether analogues were synthesized. nih.gov Bioassays showed that these compounds exhibited significant insecticidal activity against various lepidopteran pests. nih.govnih.gov Notably, the insecticidal potency of one derivative, 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether, was comparable to the commercial insecticide Pyridalyl. nih.govacs.org However, another analogue, 2-(2,6-dichloro-4-((3,3-dichloroallyl)oxy)phenoxy)-5-nitropyridine, showed a considerable drop in activity against Spodoptera litura (LC50 > 200 mg/L) compared to its trifluoromethyl counterpart (LC50 = 1.25–5.00 mg/L). acs.org

In the context of herbicidal activity, nitropyridine derivatives have also shown promise. A study on pyridyloxy-substituted acetophenone (B1666503) oxime ethers, which included a 5-nitropyridine moiety, demonstrated moderate activity. nih.gov This suggests potential for development as herbicides targeting key plant enzymes. nih.gov Related structures, such as 2-[4-(5-chloro-3-fluoropyridin-2-yloxy)-phenoxy]-propionic acid propynyl (B12738560) ester, have been patented for their effectiveness in selectively controlling weeds in various crops. google.com

Table 2: Insecticidal Activity of 5-Nitropyridyl-Based Ether Analogues

CompoundPest SpeciesActivity (LC50)Reference
2-(2,6-dichloro-4-((3,3-dichloroallyl)oxy)phenoxy)-5-nitropyridineSpodoptera litura> 200 mg/L acs.org
2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-nitro-2-pyridyloxy]propyl etherMajor agricultural pestsComparable to Pyridalyl nih.govacs.org

Interactions with Key Molecular Targets (e.g., Enzymes, Receptors, DNA)

Enzyme Inhibition : This is a primary mechanism across different applications.

Antimalarial : Nitroaromatic compounds are known to inhibit essential parasite enzymes like glutathione reductase (PfGR), disrupting the parasite's antioxidant defenses. nih.gov

Anti-inflammatory : Pyridine and pyrimidine derivatives can inhibit COX-1 and COX-2, key enzymes in the prostaglandin synthesis pathway, as well as iNOS. nih.govbsu.edu.eg

Herbicidal : Some nitropyridine derivatives have been shown to inhibit protoporphyrinogen (B1215707) oxidase, an important target for the discovery of new herbicides. nih.gov

Other Targets : Various nitropyridine derivatives have been identified as inhibitors of other crucial enzymes, including Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), urease, and chymotrypsin. nih.gov

Receptor Interactions : Insecticidal diamide (B1670390) derivatives that are structurally distinct but functionally relevant are known to target insect ryanodine (B192298) receptors (RyRs), which are critical for muscle function. rsc.org This highlights that pyridine-containing scaffolds can be tailored to interact with specific receptor targets.

DNA Interactions : The nitropyridine moiety can be part of molecules that interact with DNA. Ruthenium complexes incorporating a 4-nitropyridine (B72724) ligand have demonstrated a high capability for covalent DNA binding. nih.gov Other studies on nitro(oligopyridine)ruthenium(II) complexes have also investigated their DNA-binding modes and photocleavage potential. nih.gov

The mechanism of action for 5-nitro-aromatic compounds often begins with the reductive activation of the nitro group by specific enzymes, such as nitroreductases found in target organisms like parasites. mdpi.com This activation can lead to the formation of radical species that cause cellular damage or to the inhibition of critical enzymes, underpinning the broad spectrum of activity seen in this class of compounds.

Future Research Directions and Emerging Paradigms

Development of Novel and Green Synthetic Methodologies for Nitropyridines

The synthesis of nitropyridines, while crucial, often involves harsh conditions and the use of hazardous reagents. researchgate.net Traditional nitration methods for pyridine (B92270) and its derivatives can result in low yields, making them unsuitable for large-scale, sustainable production. researchgate.net Consequently, a significant push towards "green" chemistry is underway, aiming to develop more ecologically and economically sound synthetic routes.

Future research is increasingly focused on:

Microwave-Assisted and Ultrasound-Assisted Reactions: These techniques offer the potential for shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govjmaterenvironsci.com

Solid-Supported Reagents and Ionic Liquids: The use of solid-supported reagents and ionic liquids as recyclable and less toxic alternatives to traditional solvents and reagents is a promising avenue. researchgate.netjmaterenvironsci.com

One-Pot Multicomponent Reactions: These reactions, where multiple reactants are combined in a single step to form a complex product, are highly efficient and atom-economical. nih.gov They represent a significant advancement in green synthesis by reducing waste and simplifying procedures. nih.gov

Catalyst-Free and Solvent-Free Conditions: The ultimate goal of green synthesis is to perform reactions without the need for catalysts or solvents, which are often major sources of environmental pollution.

A notable example of a greener approach is the synthesis of 5-nitro 2-diethylamino 6-methyl pyridine, which has been achieved without the need for chromatography column separation, a material and energy-intensive step. researchgate.net This "3E" (ecologic, economical, and environmentally-friendly) method highlights the potential for innovative process design in nitropyridine synthesis. researchgate.net

Elucidation of Detailed Molecular Mechanisms of Action for Biological Activities

While many nitropyridine derivatives have shown promising biological activities, the precise molecular mechanisms underlying these effects often remain to be fully elucidated. mdpi.com A deeper understanding of how these compounds interact with their biological targets is crucial for the rational design of more potent and selective drugs.

Future research in this area will likely involve:

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that nitropyridines interact with is a primary objective. nih.gov For instance, some 3-nitropyridine (B142982) analogues have been identified as microtubule-targeting agents that inhibit tubulin polymerization. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of nitropyridine derivatives and evaluating the impact on their biological activity can provide valuable insights into the key functional groups responsible for their effects. nih.gov

Crystallography and Molecular Modeling: X-ray crystallography can be used to determine the three-dimensional structure of nitropyridine-target complexes, providing a detailed picture of the binding interactions. nih.gov This experimental data, combined with computational molecular docking studies, can help to predict and rationalize the observed biological activities. nih.gov

Bioreduction and Oxidative Stress: The nitro group itself is known to be a key player in the biological activity of many compounds. mdpi.com Its ability to be enzymatically reduced to generate reactive nitroso and amino groups, as well as to induce oxidative stress through the formation of free radicals, is a critical aspect of its mechanism that warrants further investigation. mdpi.com

Exploration of New Biological Targets and Therapeutic Areas for Nitropyridine Derivatives

The diverse biological activities exhibited by nitropyridines suggest that their therapeutic potential extends beyond their current applications. nih.gov Researchers are actively exploring new biological targets and disease areas where these compounds could make a significant impact.

Some emerging therapeutic areas for nitropyridine derivatives include:

Oncology: Nitropyridines have demonstrated anticancer properties, with some derivatives showing high selectivity against specific cancer cell lines. nih.gov Their ability to inhibit key cellular processes like microtubule polymerization makes them attractive candidates for the development of novel anticancer drugs. nih.gov

Neurodegenerative Diseases: Certain nitropyridine derivatives have been investigated for their potential in treating neurodegenerative disorders. For example, some have been explored as promising candidates for neuroimaging applications, which could aid in the diagnosis and monitoring of these diseases. nih.gov

Infectious Diseases: The antimicrobial properties of nitropyrazoles, a related class of compounds, suggest that nitropyridines may also be effective against various pathogens. researchgate.net

Enzyme Inhibition: Nitropyridines have been shown to inhibit a range of enzymes, including Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are implicated in various diseases. nih.gov This opens up possibilities for developing targeted therapies for a wide array of conditions.

Advanced Catalyst Development in Nitropyridine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the development of advanced catalysts is essential for improving the efficiency, selectivity, and sustainability of nitropyridine production. numberanalytics.com

Key areas of focus in catalyst development include:

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of substituted pyridines. numberanalytics.com Future research will likely focus on developing new palladium catalysts with improved activity, stability, and selectivity, enabling the synthesis of more complex nitropyridine derivatives under milder conditions. numberanalytics.com

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages such as ease of separation and recyclability. numberanalytics.com The use of solid-supported catalysts, including zeolites and metal-organic frameworks (MOFs), is a promising approach for developing more sustainable synthetic processes. numberanalytics.com

Nanocatalysis: Nanocatalysts, due to their high surface area-to-volume ratio, often exhibit enhanced catalytic activity and selectivity. bcrcp.ac.in The use of nanocatalysts in the synthesis of pyridines and their fused systems is an emerging area with significant potential for green chemistry applications. bcrcp.ac.in

Photocatalysis and Electrocatalysis: These emerging techniques utilize light or electricity to drive chemical reactions, often under mild conditions. numberanalytics.com They represent a novel and sustainable approach to pyridine synthesis that could be applied to the production of nitropyridines. numberanalytics.com

Computational Design of Advanced Nitropyridine Scaffolds with Tuned Reactivity

The advent of powerful computational tools has revolutionized the field of drug discovery and materials science. nobelprize.org Computational design allows for the in silico creation and evaluation of novel molecular scaffolds, accelerating the development of new compounds with desired properties. nih.govresearchgate.net

Future research in this area will focus on:

Scaffold Hopping and Analogue Series-Based Scaffolds: Computational methods can be used to identify and generate new molecular scaffolds that are structurally distinct from existing ones but retain the desired biological activity. nih.govresearchgate.net This "scaffold hopping" approach is a powerful strategy for discovering novel drug candidates.

Tuning Reactivity and Properties: By systematically modifying the electronic and steric properties of the nitropyridine scaffold through computational modeling, it is possible to fine-tune its reactivity and other properties for specific applications. polyu.edu.hk This includes optimizing factors like binding affinity, selectivity, and pharmacokinetic profiles.

Backbone Grafting and Protein Design: For biological applications, computational methods can be used to graft nitropyridine-based functional motifs onto protein scaffolds. nih.gov This approach allows for the creation of novel proteins with pre-specified functionalities, opening up new avenues for therapeutic and diagnostic applications. nih.gov

Predictive Modeling: The development of accurate predictive models for properties such as toxicity, ADME (absorption, distribution, metabolism, and excretion), and biological activity is crucial for prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

The synergy between these diverse research directions holds immense promise for unlocking the full potential of Ethyl 2-(5-nitropyridin-2-YL)acetate and the broader class of nitropyridine derivatives. As our understanding of their synthesis, mechanisms, and biological targets deepens, and as our ability to design novel structures with tailored properties improves, we can expect to see these versatile compounds play an increasingly important role in addressing challenges in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Ethyl 2-(5-nitropyridin-2-YL)acetate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, 2-chloro-5-nitropyridine reacts with ethyl acetoacetate derivatives in the presence of a base (e.g., triethylamine) under reflux conditions. Yield optimization involves adjusting solvent polarity (e.g., toluene/water mixtures), stoichiometry (e.g., 2 equivalents of hydroxylamine), and temperature (reflux for 5–7 hours) .
  • Key Considerations :

  • Use sodium azide (NaN₃) for azide substitution in intermediates .
  • Monitor reaction progress via TLC with hexane:ethyl acetate (9:1) as the mobile phase .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : Confirm regiochemistry using ¹H and ¹³C NMR. For example, ethyl ester protons appear as a triplet (δ ~1.4 ppm) and quartet (δ ~4.4 ppm), while nitropyridine protons show distinct aromatic splitting .
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., O–H⋯O hydrogen bonds in crystal packing) using SHELX programs. Data-to-parameter ratios >10:1 ensure refinement reliability .

Q. What role does this compound serve as an intermediate in synthesizing bioactive molecules?

  • Applications :

  • Precursor for imidazo[1,2-a]pyridines and indole derivatives under flash vacuum pyrolysis (FVP) .
  • Used in antimicrobial and anticancer studies due to the electron-withdrawing nitro group enhancing reactivity .

Advanced Research Questions

Q. How do electronic effects of the 5-nitro group influence reaction mechanisms in downstream transformations?

  • Mechanistic Insight : The nitro group activates the pyridine ring for electrophilic substitution and stabilizes transition states via resonance. For example, in FVP reactions, nitro participation facilitates ring contraction to form imidazo[1,2-a]pyridines .
  • Experimental Validation : Compare substituent effects (e.g., 4-bromo vs. 4-methoxy groups) on product distribution using HPLC-MS .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

  • Challenges :

  • Twinning : Common in nitro-containing crystals due to pseudo-symmetry. Use SHELXL’s TWIN command with BASF parameters .
  • Disorder : Nitro groups may exhibit rotational disorder. Apply ISOR and DELU restraints to refine thermal parameters .
    • Best Practices : Validate refinement with R-factors <0.06 and check for hydrogen-bonding networks (e.g., C–H⋯O) to confirm packing stability .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for nitro-substituted acetates?

  • Conflict Analysis :

  • Case Example : Discrepancies in aromatic proton shifts may arise from solvent polarity or tautomerism. Cross-validate using deuterated solvents (e.g., CDCl₃ vs. DMSO-d6) .
  • Crystallographic Cross-Check : Compare experimental bond lengths (e.g., C–N = 1.45–1.48 Å) with literature values (Allen et al., 1987) to detect anomalies .

Methodological Workflow Table

Research Stage Key Steps Tools/Techniques References
Synthesis OptimizationSolvent selection, stoichiometric balancing, reflux monitoringTLC, GC-MS
Structural ElucidationX-ray diffraction, NMR analysisSHELX, Bruker NMR
Mechanistic StudiesSubstituent variation, kinetic profilingHPLC-MS, DFT calculations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.